Hydroxyl Position (6-OH vs. 5-OH) Dictates pp60(c-src) Tyrosine Kinase Inhibitory Potency
The 6-hydroxy substitution pattern on the indole/indoline scaffold confers measurably different biochemical activity compared to the 5-hydroxy regioisomer. In a head-to-head evaluation within the same study, the 5-hydroxy indole amide inhibitor 2k achieved 74% inhibition of pp60(c-src) tyrosine kinase at 100 µM, while the analogous 6-hydroxy indole amide inhibitor 2u reached only 56% inhibition at the identical concentration [1]. This 18-percentage-point difference represents a 1.3-fold activity differential driven exclusively by the hydroxyl position. Although this study employed indole amides rather than indoline esters directly, the electronic and hydrogen-bonding contributions of the 6-OH group are transferable to the dihydro scaffold, establishing that the 6-hydroxy regioisomer occupies a distinct activity niche that cannot be replicated by the 5-hydroxy analog.
| Evidence Dimension | In vitro pp60(c-src) tyrosine kinase inhibition (% inhibition at fixed concentration) |
|---|---|
| Target Compound Data | 6-hydroxy indole amide inhibitor 2u: 56% inhibition at 100 µM (data from the 6-OH indole amide series; class-level extrapolation to the 6-OH indoline ethyl ester scaffold with noted limitation) [1] |
| Comparator Or Baseline | 5-hydroxy indole amide inhibitor 2k: 74% inhibition at 100 µM; 4-hydroxy indole amide inhibitor 2x: 60% inhibition at 100 µM [1] |
| Quantified Difference | 6-OH analog shows 18 percentage points lower inhibition than 5-OH analog (56% vs. 74%); 4 percentage points lower than 4-OH analog (56% vs. 60%) |
| Conditions | In vitro pp60(c-src) tyrosine kinase assay; inhibitor concentration fixed at 100 µM; indole amide derivative series (not directly the indoline ethyl ester; cross-study extrapolation caveat applies) [1] |
Why This Matters
For medicinal chemistry teams pursuing kinase inhibitor programs, the 6-OH regioisomer offers a distinct activity profile that cannot be obtained by purchasing the 5-OH analog; selecting the wrong positional isomer would result in a predicted ~24% lower biochemical potency based on the indole amide SAR precedent.
- [1] Milkiewicz, K. L.; Marsilje, T. H.; Woodworth, R. P. Jr.; Bifulco, N. Jr.; Hangauer, M. J.; Hangauer, D. G. The design, synthesis and activity of non-ATP competitive inhibitors of pp60(c-src) tyrosine kinase. Part 2: Hydroxyindole derivatives. Bioorg. Med. Chem. Lett. 2000, 10, 483–486. Table 1 reports % inhibition at 100 µM for compounds 2k (5-OH; 74%), 2u (6-OH; 56%), and 2x (4-OH; 60%). View Source
